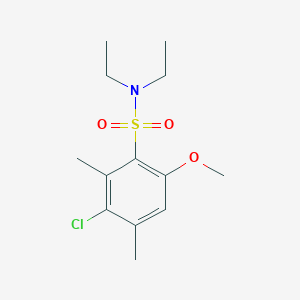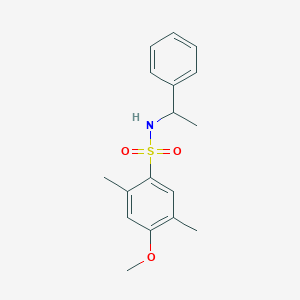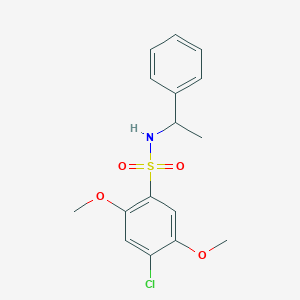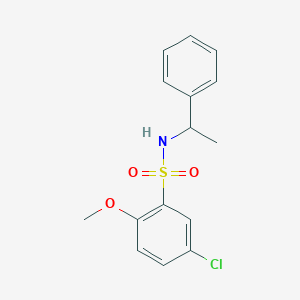
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide, also known as MIF-1, is a small-molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including the modulation of opioid receptors, the inhibition of pro-inflammatory cytokines, and the activation of antioxidant pathways. 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to bind to delta opioid receptors and modulate their activity, leading to analgesic effects. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, leading to anti-inflammatory effects. Additionally, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to activate antioxidant pathways such as the Nrf2-ARE pathway, leading to neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to possess a wide range of biochemical and physiological effects. In animal models, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been shown to improve cognitive function, reduce oxidative stress, and inhibit inflammation. It has also been found to possess analgesic effects and enhance the immune response against viral infections. In vitro studies have shown that 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide can modulate the activity of opioid receptors, inhibit the production of pro-inflammatory cytokines, and activate antioxidant pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has several advantages for use in lab experiments. It is a small-molecule compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to the use of 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide in lab experiments. Its exact mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, its potential therapeutic applications have not yet been fully explored, making it difficult to determine its full range of biological activities.
Orientations Futures
There are several future directions for research on 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide. One area of research could be to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research could be to investigate its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done to investigate its potential as an analgesic and its effects on opioid receptors. Overall, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its biological activities and potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide involves the reaction of 2,3-dioxoindoline-5-carboxylic acid with 4-methylphenylhydrazine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting intermediate is then treated with tetrahydro-2-furanylmethylamine to obtain the final product, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide. The synthesis of 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been optimized to achieve high yields and purity, making it suitable for use in various scientific applications.
Applications De Recherche Scientifique
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific fields. In the field of neuroscience, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to possess neuroprotective effects against oxidative stress and excitotoxicity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In the field of immunology, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to enhance the immune response against viral infections. In the field of pain management, 2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide has been found to possess analgesic effects by modulating the activity of opioid receptors.
Propriétés
Nom du produit |
2-(4-methylphenyl)-1,3-dioxo-N-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide |
|---|---|
Formule moléculaire |
C21H20N2O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-4-7-15(8-5-13)23-20(25)17-9-6-14(11-18(17)21(23)26)19(24)22-12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24) |
Clé InChI |
CKEAYPHNZDMDHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)